molecular formula C14H30N4O8 B15252385 N-(2-Aminoethyl)-2-ethoxyacetamidehemioxalate

N-(2-Aminoethyl)-2-ethoxyacetamidehemioxalate

Cat. No.: B15252385
M. Wt: 382.41 g/mol
InChI Key: HXGWZUAYODODKQ-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-ethoxyacetamidehemioxalate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminoethyl group and an ethoxyacetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2-ethoxyacetamidehemioxalate typically involves the reaction of 2-ethoxyacetic acid with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Step 1: 2-ethoxyacetic acid is reacted with ethylenediamine.

    Step 2: The reaction mixture is heated to promote the formation of N-(2-Aminoethyl)-2-ethoxyacetamide.

    Step 3: The product is then treated with oxalic acid to form the hemioxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2-ethoxyacetamidehemioxalate undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to yield amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-Aminoethyl)-2-ethoxyacetamide oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-2-ethoxyacetamidehemioxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-2-ethoxyacetamidehemioxalate exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, the ethoxyacetamide moiety can participate in hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-1-aziridineethanamine
  • N-(2-Aminoethyl)piperazine

Uniqueness

N-(2-Aminoethyl)-2-ethoxyacetamidehemioxalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it suitable for a broader range of applications.

Properties

Molecular Formula

C14H30N4O8

Molecular Weight

382.41 g/mol

IUPAC Name

N-(2-aminoethyl)-2-ethoxyacetamide;oxalic acid

InChI

InChI=1S/2C6H14N2O2.C2H2O4/c2*1-2-10-5-6(9)8-4-3-7;3-1(4)2(5)6/h2*2-5,7H2,1H3,(H,8,9);(H,3,4)(H,5,6)

InChI Key

HXGWZUAYODODKQ-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NCCN.CCOCC(=O)NCCN.C(=O)(C(=O)O)O

Origin of Product

United States

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